molecular formula C6H5FO2 B12895952 5-(Fluoromethyl)-2-furaldehyde CAS No. 94043-06-8

5-(Fluoromethyl)-2-furaldehyde

Cat. No.: B12895952
CAS No.: 94043-06-8
M. Wt: 128.10 g/mol
InChI Key: NWOKZDMHAXVEJJ-UHFFFAOYSA-N
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Description

5-(Fluoromethyl)-2-furaldehyde is an organic compound that belongs to the class of fluorinated furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fluoromethyl)-2-furaldehyde typically involves the fluorination of 5-methyl-2-furaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of catalysts and advanced fluorinating agents can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Fluoromethyl)-2-furaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(Fluoromethyl)-2-furoic acid.

    Reduction: 5-(Fluoromethyl)-2-furanmethanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Fluoromethyl)-2-furaldehyde is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity due to the presence of the fluorine atom makes it a valuable intermediate in organic synthesis.

Biology

In biological research, fluorinated compounds are often used as probes or markers due to their unique properties. This compound can be used in the development of fluorescent probes for imaging and diagnostic applications.

Medicine

In medicine, fluorinated compounds are known for their enhanced metabolic stability and bioavailability. This compound can be used in the design and synthesis of new pharmaceutical agents with improved pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique properties can impart desirable characteristics such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)-2-furaldehyde is largely dependent on its chemical structure. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. For example, the fluorine atom can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific molecular targets. Additionally, the aldehyde group can undergo various chemical transformations, allowing the compound to participate in a wide range of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furaldehyde: The non-fluorinated analog of 5-(Fluoromethyl)-2-furaldehyde.

    5-(Chloromethyl)-2-furaldehyde: A similar compound with a chlorine atom instead of fluorine.

    5-(Bromomethyl)-2-furaldehyde: A similar compound with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability, enhanced binding affinity, and altered reactivity compared to its non-fluorinated and halogenated analogs. These properties make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

94043-06-8

Molecular Formula

C6H5FO2

Molecular Weight

128.10 g/mol

IUPAC Name

5-(fluoromethyl)furan-2-carbaldehyde

InChI

InChI=1S/C6H5FO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2

InChI Key

NWOKZDMHAXVEJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C=O)CF

Origin of Product

United States

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